molecular formula C9H12N2O2 B1341983 N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide CAS No. 932186-53-3

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-YL)acetamide

Cat. No.: B1341983
CAS No.: 932186-53-3
M. Wt: 180.2 g/mol
InChI Key: MSFJUGZYTYMJBO-UHFFFAOYSA-N
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Description

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a chemical compound with the molecular formula C9H12N2O2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Paal–Knorr reaction is a common method used to synthesize pyrrole derivatives, including this compound .

Industrial Production Methods

While specific industrial production methods for N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other pyrrole derivatives. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes .

Comparison with Similar Compounds

N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide can be compared to other pyrrole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

N-(3-formyl-2,5-dimethylpyrrol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-4-9(5-12)7(2)11(6)10-8(3)13/h4-5H,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFJUGZYTYMJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1NC(=O)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600055
Record name N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932186-53-3
Record name N-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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